1,1,3,3-Tetramethoxypropane

Description

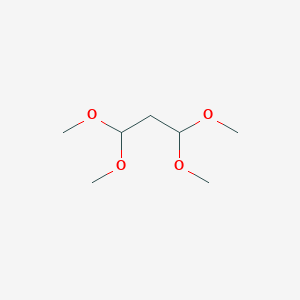

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetramethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4/c1-8-6(9-2)5-7(10-3)11-4/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHTYQFMRBQUCPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059255 | |

| Record name | Propane, 1,1,3,3-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-52-3 | |

| Record name | Tetramethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethoxypropane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propane, 1,1,3,3-tetramethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 1,1,3,3-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethoxypropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUB3D2SV2S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is 1,1,3,3-tetramethoxypropane used for in research

An In-depth Technical Guide to the Research Applications of 1,1,3,3-Tetramethoxypropane

For researchers, scientists, and drug development professionals, 1,1,3,3-tetramethoxypropane is a versatile reagent with significant applications in the fields of biochemistry and organic synthesis. This guide provides a comprehensive overview of its primary uses, complete with detailed experimental protocols, quantitative data, and visual workflows to facilitate its integration into research and development projects.

Core Applications in Research

1,1,3,3-Tetramethoxypropane serves as a stable precursor to malondialdehyde (MDA), a key indicator of oxidative stress.[1][2] Under acidic conditions, it hydrolyzes to generate MDA in situ.[3][4] This property makes it an indispensable tool in two major areas of research: the quantification of lipid peroxidation and the synthesis of polymethine cyanine dyes.

Standard for Malondialdehyde in Oxidative Stress Assays

The most prominent research application of 1,1,3,3-tetramethoxypropane is as a standard in the Thiobarbituric Acid Reactive Substances (TBARS) assay.[5] The TBARS assay is a widely used method to measure lipid peroxidation, a process indicative of oxidative stress in biological samples.[6] In this assay, MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored adduct that can be quantified spectrophotometrically.[7] Due to the instability of pure MDA, 1,1,3,3-tetramethoxypropane provides a reliable and stable source for generating a standard curve for the accurate quantification of MDA in samples such as cell lysates, plasma, and tissue homogenates.[7][8]

This protocol outlines the steps for performing a TBARS assay using 1,1,3,3-tetramethoxypropane as an MDA standard.

Reagent Preparation:

-

TBA Reagent: A 0.67% (w/v) solution of 2-thiobarbituric acid in 50% acetic acid. Gentle heating may be required for complete dissolution. This solution should be prepared fresh for each experiment.[8]

-

Trichloroacetic Acid (TCA) Solution: A 20% (w/v) solution of trichloroacetic acid in distilled water.[8]

-

MDA Standard Stock Solution (10 mM): To prepare the MDA stock solution, add 17.5 µL of 1,1,3,3-tetramethoxypropane to 10 mL of 0.1 M HCl. Incubate at room temperature for 10 minutes to allow for hydrolysis to MDA. This stock solution should be prepared fresh.[8]

-

MDA Working Standards: Prepare a series of dilutions from the MDA stock solution in distilled water to generate a standard curve (e.g., 0, 5, 10, 20, 40, 80 µM).[8]

Sample Preparation (Cell Lysates):

-

Culture cells to the desired confluency and apply experimental treatments.

-

Harvest cells and wash them twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[8]

-

Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.[8]

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[8]

-

Collect the supernatant for the TBARS assay and protein quantification.[8]

Assay Procedure:

-

Pipette 100 µL of the cell lysate or MDA standard into a microcentrifuge tube.[8]

-

Add 200 µL of 20% TCA to each tube to precipitate proteins.[8]

-

Vortex and incubate on ice for 15 minutes.[8]

-

Centrifuge at 10,000 x g for 10 minutes.[8]

-

Transfer 200 µL of the supernatant to a new tube.[8]

-

Add 200 µL of the TBA reagent to each tube.[8]

-

Vortex and incubate at 95°C for 60 minutes in a water bath or heating block.[8]

-

Cool the tubes on ice for 10 minutes to stop the reaction.[8]

-

Measure the absorbance of the solution at 532 nm using a spectrophotometer.[7][8]

Quantitative Data Summary

| Parameter | Value | Reference |

| Absorbance Maximum | 532 nm | [7][8] |

| Incubation Temperature | 95°C | [7][8] |

| Incubation Time | 60 minutes | [8] |

TBARS Assay Workflow

Caption: Workflow of the TBARS assay for measuring lipid peroxidation.

Building Block in the Synthesis of Cyanine Dyes

In organic synthesis, 1,1,3,3-tetramethoxypropane is a key building block for the creation of cyanine dyes.[9] These dyes are valuable for their strong absorption in the visible and near-infrared regions, making them suitable for applications such as fluorescent probes in biological imaging and as photographic sensitizers.[9] 1,1,3,3-tetramethoxypropane provides the three-carbon polymethine bridge that is characteristic of many cyanine dyes.

This protocol describes the synthesis of a symmetrical cyanine dye using 1,1,3,3-tetramethoxypropane.

Step 1: Synthesis of the Polymethine Precursor

-

An acid-catalyzed condensation of 1,1,3,3-tetramethoxypropane with aniline is performed to afford the polymethine precursor.[9]

Step 2: Synthesis of the Symmetrical Cyanine Dye

-

The polymethine precursor (1.0 equivalent) is condensed with a 3H-indolium salt (2.0 equivalents) under reflux in ethanol in the presence of sodium acetate.[9]

-

The reaction mixture is refluxed for 4 hours.[9]

-

The resulting symmetrical cyanine dye is then purified.

Quantitative Data Summary

| Reaction Step | Reactants | Product | Yield | Reference |

| Synthesis of Polymethine Precursor | 1,1,3,3-tetramethoxypropane, Aniline | Polymethine Precursor | - | [9] |

| Synthesis of Symmetrical Cyanine Dye | Polymethine Precursor, 3H-indolium salt | Symmetrical Cyanine Dye | 54% | [9] |

Cyanine Dye Synthesis Pathway

Caption: General synthesis pathway for a symmetrical cyanine dye.

Conclusion

1,1,3,3-tetramethoxypropane is a crucial reagent in modern research, enabling precise quantification of oxidative stress and facilitating the synthesis of valuable fluorescent dyes. Its stability and predictable reactivity make it an essential component of the researcher's toolkit in both biochemical and synthetic disciplines. The protocols and data presented in this guide offer a solid foundation for the successful application of this versatile compound in a variety of research settings.

References

- 1. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]

- 2. 1,1,3,3-Tetramethoxypropane [himedialabs.com]

- 3. 1,1,3,3-Tetramethoxypropane | 102-52-3 [chemicalbook.com]

- 4. sfdchem.com [sfdchem.com]

- 5. Page loading... [guidechem.com]

- 6. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]

- 7. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pdf.blucher.com.br [pdf.blucher.com.br]

A Technical Guide to 1,1,3,3-Tetramethoxypropane as a Malondialdehyde Precursor for Oxidative Stress Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malondialdehyde (MDA) is a cardinal biomarker for assessing oxidative stress, arising from the lipid peroxidation of polyunsaturated fatty acids.[1][2][3] However, MDA's inherent instability presents significant challenges for its use as a reliable analytical standard. This technical guide details the use of 1,1,3,3-tetramethoxypropane (TMP), a stable chemical precursor, for the in situ generation of MDA.[4][5] We provide an in-depth exploration of the chemical principles, experimental protocols for standard preparation and quantification, and the role of MDA in cellular signaling pathways. This document serves as a comprehensive resource for researchers employing MDA quantification to investigate oxidative stress in drug development and biomedical research.

Introduction to Malondialdehyde and its Precursor

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a vast array of pathologies. A primary consequence of oxidative stress is damage to cellular lipids, a process known as lipid peroxidation.[6] Malondialdehyde (MDA) is one of the most prevalent and studied end-products of the decomposition of polyunsaturated fatty acids initiated by ROS.[1][3] Its quantification is a widely accepted method for monitoring the extent of oxidative injury in biological samples.[2]

Despite its utility as a biomarker, pure MDA is a reactive and unstable compound, making it unsuitable for direct use as a standard in quantitative assays.[4] To circumvent this, researchers rely on stable precursors that can be quantitatively converted to MDA under controlled conditions. 1,1,3,3-tetramethoxypropane (TMP), a commercially available acetal, serves as an ideal MDA precursor.[4][5][7] Its stability under neutral and basic conditions, coupled with its efficient, acid-catalyzed hydrolysis to MDA, makes it an indispensable tool for generating accurate and reproducible standard curves in various analytical methods, most notably the Thiobarbituric Acid Reactive Substances (TBARS) assay.[7][8]

Chemical Principles of Conversion

1,1,3,3-tetramethoxypropane is the bis(dimethyl acetal) of malondialdehyde. The core of its utility lies in a straightforward acid-catalyzed hydrolysis reaction. In the presence of an acid and water, the four methoxy groups are cleaved, leading to the formation of malondialdehyde and four molecules of methanol.[5][9]

This reaction is mechanistically a reversal of acetal formation.[10] The process begins with the protonation of one of the ether oxygens, converting the alkoxy group into a good leaving group (methanol). The departure of methanol is assisted by the neighboring oxygen, forming a resonance-stabilized oxonium ion. A water molecule then attacks this electrophilic carbon, and after deprotonation, a hemiacetal is formed. This sequence repeats for the second methoxy group on the same carbon, yielding an unstable geminal diol, which rapidly loses water to form an aldehyde. The entire process occurs at both ends of the molecule to ultimately yield malondialdehyde. This hydrolysis is typically performed in a dilute strong acid, such as hydrochloric acid (HCl) or sulfuric acid.[11][12]

References

- 1. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Malondialdehyde (MDA) as a lipid peroxidation marker] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]

- 5. 1,1,3,3-四甲氧基丙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. 1,1,3,3-Tetraethoxypropane | MDA Precursor | High Purity [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. 1,1,3,3-Tetramethoxypropane | 102-52-3 [chemicalbook.com]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. benchchem.com [benchchem.com]

- 12. Fýrat Týp Dergisi [firattipdergisi.com]

physical and chemical properties of 1,1,3,3-tetramethoxypropane

An In-depth Technical Guide to 1,1,3,3-Tetramethoxypropane

Abstract

1,1,3,3-Tetramethoxypropane (TMP), also known as malonaldehyde bis(dimethyl acetal), is a versatile organic compound with the chemical formula C₇H₁₆O₄.[1][2][3] It serves as a stable, protected precursor to malondialdehyde (MDA), a highly reactive dicarbonyl compound that is a key biomarker for lipid peroxidation and oxidative stress.[4][5] Due to its ability to generate MDA quantitatively under acidic conditions, TMP is an indispensable reagent in biochemical research, particularly as an analytical standard in the Thiobarbituric Acid Reactive Substances (TBARS) assay.[6][7][8] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and critical applications of 1,1,3,3-tetramethoxypropane for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

At room temperature, 1,1,3,3-tetramethoxypropane is a colorless to pale yellow or yellow-brown liquid characterized by a mild, ether-like odor.[1][9] It is sensitive to moisture and should be stored under an inert atmosphere.[9][10][11] While soluble in many common organic solvents such as ethanol, ether, and acetone, it has limited solubility in water.[1]

Table 1: Physical and Chemical Properties of 1,1,3,3-Tetramethoxypropane

| Property | Value | Source(s) |

| IUPAC Name | 1,1,3,3-Tetramethoxypropane | [4][12] |

| Synonyms | Malonaldehyde bis(dimethyl acetal), TMOP | [2][4][12] |

| CAS Number | 102-52-3 | [1][2][4] |

| Molecular Formula | C₇H₁₆O₄ | [1][2][3][4] |

| Molecular Weight | 164.20 g/mol | [2][3][4][12] |

| Appearance | Colorless to light yellow clear liquid | [1][11] |

| Boiling Point | 183 °C (lit.) | [2][4][7][11] |

| 70-75 °C / 15 mmHg (lit.) | [7][9] | |

| Density | 0.997 g/mL at 25 °C (lit.) | [2][7][9] |

| Refractive Index | n20/D 1.407 (lit.) | [2][7][11] |

| Flash Point | 54 °C / 130 °F | [2][11] |

| pH | 7 (in H₂O, 20°C) | [2][9] |

| Solubility | Soluble in organic solvents; immiscible in water | [1][9] |

Chemical Reactivity and Core Applications

The principal chemical utility of 1,1,3,3-tetramethoxypropane stems from its function as a stable precursor to malondialdehyde (MDA). As an acetal, it is relatively stable under neutral or basic conditions but readily undergoes hydrolysis in an acidic environment to yield MDA and four molecules of methanol.[1][5][7]

This controlled release of MDA is fundamental to its primary application:

-

Standard for Oxidative Stress Assays: TMP is the most common standard used to calibrate the Thiobarbituric Acid Reactive Substances (TBARS) assay.[6][13] This widely used method quantifies lipid peroxidation in biological samples by measuring the reaction between MDA and TBA, which forms a pink-colored adduct with a maximum absorbance at 532 nm.[8][13][14] Researchers use TMP to create a standard curve for the accurate quantification of MDA levels in tissues and cell cultures.[15]

-

Organic Synthesis: TMP serves as a C3 building block in various organic syntheses. It is a key intermediate for synthesizing heterocyclic compounds like pyrimidines and pyrazoles, which are core structures in many pharmaceutical and agrochemical agents.[16][17]

Experimental Protocols

Synthesis of 1,1,3,3-Tetramethoxypropane

Several methods exist for the synthesis of TMP. A common laboratory-scale procedure involves the reaction of an orthoformate with a vinyl ether, catalyzed by a Lewis acid.[16][18]

Protocol: Synthesis from Trimethyl Orthoformate and Isopropyl Vinyl Ether [19]

-

Apparatus Setup: A 300 ml four-necked flask is equipped with a mechanical stirrer, a thermometer, and an addition funnel.

-

Initial Charge: The flask is charged with 106.1 g (1.0 mol) of trimethyl orthoformate.

-

Catalyst Addition: While stirring, 0.3 g (0.002 mol) of anhydrous iron (III) chloride is added to the flask.

-

Reaction: The mixture is cooled to and maintained at -15°C.

-

Substrate Addition: 81.8 g (0.95 mol) of isopropyl vinyl ether is added dropwise from the addition funnel over a period of 5 hours.

-

Aging: The reaction mixture is aged for an additional 2 hours at -15°C.

-

Work-up and Purification: The reaction is quenched, and the product is isolated and purified using standard techniques such as distillation under reduced pressure to yield 1,1,3,3-tetramethoxypropane.

Caption: Logical workflow for the synthesis of 1,1,3,3-tetramethoxypropane.

Preparation of Malondialdehyde (MDA) Standard for TBARS Assay

This protocol details the acid hydrolysis of TMP to generate an MDA stock solution, which is then used to prepare a standard curve for the TBARS assay.[13][14]

-

Reagent Preparation:

-

0.1 M HCl: Prepare by diluting concentrated HCl in deionized water.

-

1,1,3,3-Tetramethoxypropane (TMP): Use a high-purity grade reagent.

-

-

Hydrolysis to MDA Stock Solution (e.g., 10 mM):

-

Add 17.5 µL of TMP to 10 mL of 0.1 M HCl in a glass vial.

-

Vortex thoroughly to ensure mixing.

-

Incubate at room temperature for 10 minutes to allow for complete hydrolysis.[13] This stock solution should be prepared fresh before each assay.

-

-

Preparation of Working Standards:

-

Perform serial dilutions of the MDA stock solution using deionized water or the appropriate assay buffer to create a range of concentrations (e.g., 0, 5, 10, 20, 40, 80 µM).[13]

-

These working standards will be run alongside the biological samples in the TBARS assay.

-

Caption: Experimental workflow of the TBARS assay using TMP as a standard.

Safety and Handling

1,1,3,3-Tetramethoxypropane is a flammable liquid and vapor (GHS Category 3).[10][11] It should be kept away from heat, sparks, open flames, and other ignition sources.[10] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.[11] In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam; do not use a water jet.[10]

Conclusion

1,1,3,3-Tetramethoxypropane is a crucial chemical reagent with significant utility in both synthetic chemistry and biomedical research. Its role as a stable and reliable precursor for malondialdehyde makes it an essential standard for the quantification of lipid peroxidation, a key process in the pathophysiology of numerous diseases. A thorough understanding of its properties, handling requirements, and experimental applications is vital for researchers leveraging this compound to advance studies in drug development and oxidative stress biology.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. 102-52-3|1,1,3,3-Tetramethoxypropane|BLD Pharm [bldpharm.com]

- 4. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]

- 5. 1,1,3,3-Tetramethoxypropane [himedialabs.com]

- 6. 1,1,3,3-Tetraethoxypropane | MDA Precursor | High Purity [benchchem.com]

- 7. 1,1,3,3-Tetramethoxypropane | 102-52-3 [chemicalbook.com]

- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sfdchem.com [sfdchem.com]

- 10. hpc-standards.com [hpc-standards.com]

- 11. 1,1,3,3-Tetramethoxypropane | 102-52-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Propane, 1,1,3,3-tetramethoxy- [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. resources.rndsystems.com [resources.rndsystems.com]

- 15. Fýrat Týp Dergisi [firattipdergisi.com]

- 16. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]

- 17. nbinno.com [nbinno.com]

- 18. US6355844B1 - Process for the preparation of malondialdehyde-derivatives - Google Patents [patents.google.com]

- 19. 1,1,3,3-Tetramethoxypropane synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Stability and Storage of 1,1,3,3-Tetramethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1,1,3,3-tetramethoxypropane. The information is curated to assist researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this reagent in their experimental workflows.

Core Concepts: Stability Profile

1,1,3,3-Tetramethoxypropane, an acetal, is a stable precursor to malondialdehyde (MDA) and is widely used in biochemical assays to generate MDA standards.[1] Its stability is paramount for accurate and reproducible results. The compound is generally stable under neutral to strongly basic conditions. However, it is susceptible to hydrolysis in acidic environments, yielding malondialdehyde and methanol.[2] This reactivity is a critical consideration for its handling and use in experimental protocols. The compound is also classified as a flammable liquid and is sensitive to moisture.[3][4]

Factors Influencing Stability

The stability of 1,1,3,3-tetramethoxypropane is primarily influenced by pH, temperature, and the presence of moisture and oxidizing agents. Understanding these factors is crucial for maintaining the chemical's integrity.

References

The Cornerstone of Lipid Peroxidation Measurement: A Technical Guide to 1,1,3,3-Tetramethoxypropane's Role in the TBARS Assay

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the critical role of 1,1,3,3-tetramethoxypropane (TMP) in the Thiobarbituric Acid Reactive Substances (TBARS) assay, a foundational method for quantifying lipid peroxidation. Lipid peroxidation, a key indicator of oxidative stress, is implicated in a multitude of disease pathologies, making its accurate measurement paramount in biomedical research and drug development. Malondialdehyde (MDA) is a major reactive aldehyde produced during the peroxidation of polyunsaturated fatty acids and serves as a crucial biomarker for assessing oxidative damage. The TBARS assay provides a well-established, straightforward, and cost-effective colorimetric method for the quantification of MDA.

At the heart of a reliable TBARS assay is the generation of a precise standard curve, for which 1,1,3,3-tetramethoxypropane is the reagent of choice. Due to the inherent instability of pure malondialdehyde, TMP, a stable acetal, functions as a reliable precursor. Through a simple acid-catalyzed hydrolysis, TMP quantitatively converts to MDA, providing a stable and reproducible source for generating standard curves. This allows for the accurate determination of MDA concentrations in diverse biological samples.

Principle of the TBARS Assay and the Role of TMP

The TBARS assay hinges on the chemical reaction between MDA and thiobarbituric acid (TBA). Under acidic conditions and elevated temperatures (typically 90-100°C), one molecule of MDA condenses with two molecules of TBA to form a pink to red chromophoric adduct, the MDA-TBA adduct.[1][2] This adduct exhibits a maximum absorbance at approximately 532 nm, and the intensity of the color produced is directly proportional to the concentration of MDA in the sample.[1][2]

The pivotal role of 1,1,3,3-tetramethoxypropane is to serve as a stable and reliable source of MDA for the creation of a standard curve. Pure MDA is unstable, making it unsuitable for direct use as a standard. TMP, on the other hand, is a stable liquid that can be accurately dispensed and, upon acid hydrolysis, quantitatively yields MDA.[3] This in situ generation of MDA from TMP is a cornerstone of the TBARS assay's quantitative accuracy.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the spectrophotometric determination of the MDA-TBA adduct using a standard curve generated from 1,1,3,3-tetramethoxypropane.

| Parameter | Value | Reference(s) |

| Wavelength of Maximum Absorbance (λmax) | 532 nm | [1][2] |

| Molar Extinction Coefficient (ε) | 1.55 x 10⁵ M⁻¹ cm⁻¹ | [1] |

| Standard | 1,1,3,3-Tetramethoxypropane (TMP) | [1][3] |

| Typical Standard Concentration Range | 0.1 - 10 µM | [1] |

| Reaction Temperature | 90 - 100 °C | [1][2] |

| Reaction Time | 60 minutes | [1][2] |

Experimental Protocols

Detailed methodologies for the preparation of reagents and the execution of the TBARS assay are crucial for obtaining reproducible and accurate results. The following sections provide a comprehensive guide to these protocols.

Reagent Preparation

-

Thiobarbituric Acid (TBA) Solution (0.67% w/v): Dissolve 0.67 g of thiobarbituric acid in 100 mL of deionized water with gentle heating.[1] Alternatively, it can be dissolved in 50% acetic acid.[2] This solution should be prepared fresh for each experiment.[1][2]

-

Trichloroacetic Acid (TCA) Solution (10-20% w/v): Prepare a 10% or 20% (w/v) solution of trichloroacetic acid in deionized water.[2][4]

-

Malondialdehyde (MDA) Standard Stock Solution (from TMP):

-

Method 1 (1 mM): Add 16.4 µL of 1,1,3,3-tetramethoxypropane to 100 mL of 0.01 N HCl. Incubate for 10 minutes at room temperature to facilitate hydrolysis to MDA.[1]

-

Method 2 (10 mM): Add 17.5 µL of 1,1,3,3-tetramethoxypropane to 10 mL of 0.1 M HCl. Incubate at room temperature for 10 minutes.[2]

-

Method 3 (from TEP): For 1,1,3,3-tetraethoxypropane (TEP), a similar precursor, dissolve 25 µL in 100 ml of water to create a 1 mM stock solution. To prepare the working standard, hydrolyze 1 ml of the TEP stock solution in 50 ml of 1% sulfuric acid and incubate for 2 hours at room temperature.[5]

-

-

MDA Working Standards: Prepare a series of dilutions from the MDA stock solution in the appropriate diluent (e.g., deionized water or 1% sulfuric acid) to generate a standard curve.[2][5] Typical concentration ranges are from 0 to 100 µM.[4]

Sample Preparation

-

Tissue Homogenates: Excise and weigh the tissue sample. Homogenize the tissue in ice-cold RIPA buffer or PBS (e.g., 1:9 w/v).[1] Centrifuge the homogenate at approximately 10,000 x g for 10-15 minutes at 4°C. The resulting supernatant is collected for the assay.[1]

-

Cell Lysates: Wash cells with cold PBS and resuspend in a suitable lysis buffer (e.g., RIPA buffer).[2][6] The cell suspension can be sonicated or subjected to freeze-thaw cycles to ensure complete lysis.[1][6] Centrifuge to remove cellular debris, and use the supernatant for the assay.[1]

-

Plasma: Collect blood with an anticoagulant and centrifuge to separate the plasma. Plasma can often be used directly in the assay.[4]

TBARS Assay Protocol

-

Pipette the sample (e.g., 100 µL of cell lysate or tissue homogenate supernatant) or MDA standard into a microcentrifuge tube.[2][4]

-

Add an equal volume of TCA solution (e.g., 200 µL of 10% or 20% TCA) to precipitate proteins.[2][4]

-

Vortex the mixture and incubate on ice for 15 minutes.[2][4]

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated protein.[2]

-

Transfer the clear supernatant to a new tube.[2]

-

Add an equal volume of TBA solution (e.g., 200 µL of 0.67% TBA) to the supernatant.[2][4]

-

Vortex the tubes and incubate them in a water bath at 95°C for 60 minutes.[1][2]

-

After incubation, cool the tubes in an ice bath for 10 minutes to stop the reaction.[1][2]

-

Measure the absorbance of the solution at 532 nm using a spectrophotometer.[2]

Data Analysis

-

Standard Curve: Plot the absorbance values of the MDA standards against their corresponding concentrations to generate a standard curve.[1][2]

-

Calculation of MDA Concentration: Determine the concentration of MDA in the samples by interpolating their absorbance values from the standard curve. The final MDA concentration should be normalized to the protein concentration or tissue weight of the sample.[1]

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated.

Caption: Chemical relationship of TMP to MDA and the TBARS reaction.

Caption: A streamlined workflow of the TBARS experimental protocol.

Caption: Simplified signaling pathway of oxidative stress leading to MDA formation.

References

An In-depth Technical Guide to 1,1,3,3-Tetramethoxypropane and its Scientific Nomenclature

For researchers, scientists, and professionals in drug development, precise communication is paramount. This necessitates a thorough understanding of the various synonyms and identifiers for chemical compounds used in scientific literature. This guide provides a comprehensive overview of the nomenclature, properties, and applications of 1,1,3,3-tetramethoxypropane, a versatile reagent in organic synthesis.

Nomenclature and Synonyms

1,1,3,3-Tetramethoxypropane is known by a variety of names in scientific literature and chemical databases. Understanding these synonyms is crucial for conducting exhaustive literature searches and for clear communication in research. The compound's formal IUPAC name is 1,1,3,3-tetramethoxypropane.[1][2][3] Other commonly used synonyms include Malonaldehyde bis(dimethyl acetal) and Malonaldehyde tetramethyl acetal.[1][3][4][5][6][7] This is because 1,1,3,3-tetramethoxypropane is a stable, protected form of malondialdehyde, a reactive reagent that is otherwise difficult to store.[2]

A comprehensive list of its identifiers and synonyms is provided in the table below for easy reference.

| Identifier Type | Identifier |

| IUPAC Name | 1,1,3,3-tetramethoxypropane |

| CAS Number | 102-52-3 |

| Molecular Formula | C7H16O4 |

| Common Synonyms | Malonaldehyde bis(dimethyl acetal), Malonaldehyde tetramethyl acetal, Tetramethoxypropane, 1,1,3,3-TMP |

| Other Names | Propane, 1,1,3,3-tetramethoxy-, 1,1,3,3-tetrakis(methyloxy)propane, Malonaldehyde, bis dimethyl acetal |

| Database Identifiers | ChEMBL: 592723, ChemSpider: 59410, PubChem CID: 66019, EINECS: 203-037-2, MDL Number: MFCD00008488 |

Physicochemical Properties

The physical and chemical properties of 1,1,3,3-tetramethoxypropane are well-documented and are summarized in the table below.

| Property | Value |

| Molecular Weight | 164.20 g/mol [1] |

| Appearance | Colorless to light yellow liquid[2] |

| Density | 0.997 g/mL at 25 °C[5] |

| Boiling Point | 183 °C[2][4] |

| Refractive Index | n20/D 1.407[5] |

| Flash Point | 57 °C (134.6 °F) - closed cup[5] |

| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[8] |

Applications in Scientific Research

1,1,3,3-Tetramethoxypropane serves as a key reagent in various organic synthesis applications. Its primary utility lies in its function as a stable precursor to malondialdehyde.

Experimental Protocol: Generation of Malondialdehyde

A common application of 1,1,3,3-tetramethoxypropane is its use in the preparation of malondialdehyde (MDA) standards for assays.[5] The protocol involves the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane.

-

Materials: 1,1,3,3-tetramethoxypropane, dilute strong acid (e.g., HCl), and a suitable buffer solution.

-

Procedure: 1,1,3,3-Tetramethoxypropane is dissolved in an aqueous solution. A strong acid is added to catalyze the hydrolysis reaction, which removes the methoxy groups and generates malondialdehyde. The reaction is typically performed at room temperature or with gentle heating. The resulting MDA solution can then be used to generate a standard curve for quantifying lipid peroxidation in biological samples.

This compound has also been utilized in studies investigating the effects of various substances on cell proliferation and migration. For instance, it was used to study the impact of Salvianolic acid A on vascular smooth muscle cells.[5]

Nomenclature and Identifier Relationships

The following diagram illustrates the relationship between the primary chemical identifiers and the various synonyms for 1,1,3,3-tetramethoxypropane.

References

- 1. 1,1,3,3-Tetramethoxypropane, 98% | Fisher Scientific [fishersci.ca]

- 2. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]

- 3. Tetramethoxypropane | C7H16O4 | CID 66019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. 1,1,3,3-四甲氧基丙烷 99% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 1,1,3,3-Tetramethoxypropane | 102-52-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. mpbio.com [mpbio.com]

- 8. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Discovery and Synthesis of 1,1,3,3-Tetramethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,3,3-tetramethoxypropane, a key reagent in organic synthesis and biomedical research. The document details its historical discovery, various synthetic methodologies with experimental protocols, and its application in the synthesis of bioactive heterocyclic compounds and in biochemical assays.

Introduction

1,1,3,3-Tetramethoxypropane, also known as malondialdehyde bis(dimethyl acetal), is a stable, colorless liquid that serves as a protected form of the highly reactive malondialdehyde.[1] Its significance lies in its ability to act as a synthetic equivalent of malondialdehyde, a crucial three-carbon building block in organic synthesis, and as a standard in the quantification of lipid peroxidation in biological systems.[1] Due to its acetal structure, it is stable under neutral and basic conditions but readily hydrolyzes in acidic environments to release malondialdehyde.[2] This property makes it an invaluable tool for researchers in drug discovery and development, as it is a precursor for the synthesis of various pharmaceuticals, including pyrimidines and pyrazoles.[3]

Discovery and Historical Context

The discovery of 1,1,3,3-tetramethoxypropane is intrinsically linked to the study of malondialdehyde (MDA), a naturally occurring product of lipid peroxidation and prostaglandin biosynthesis.[4] Early research recognized the instability and high reactivity of MDA, which made it difficult to handle and utilize as a reagent. This led to the development of protected forms, with 1,1,3,3-tetramethoxypropane emerging as a stable and convenient precursor. Historically, its synthesis was approached through the direct acetalization of malondialdehyde with methanol under acidic conditions. However, the challenges associated with handling pure malondialdehyde spurred the development of more practical and higher-yielding synthetic routes.

Synthetic Methodologies

Several synthetic routes to 1,1,3,3-tetramethoxypropane have been developed. The most prominent methods are detailed below.

Synthesis from Trimethyl Orthoformate and Vinyl Ethers

This is one of the most common and efficient industrial methods for preparing 1,1,3,3-tetramethoxypropane. The reaction involves the Lewis acid-catalyzed addition of trimethyl orthoformate to a vinyl ether.

Experimental Protocol:

A 300 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel is charged with 106.1 g (1.0 mol) of trimethyl orthoformate. While stirring, 0.3 g (0.002 mol) of anhydrous iron(III) chloride is added as a catalyst. The mixture is cooled to -15°C. Subsequently, 81.8 g (0.95 mol) of isopropyl vinyl ether is added dropwise over 5 hours, maintaining the temperature at -15°C. After the addition is complete, the reaction mixture is aged for an additional 2 hours at the same temperature.[5] The product is then typically purified by distillation under reduced pressure.

Historical Synthesis from Malondialdehyde and Methanol

This classical approach involves the direct acid-catalyzed acetalization of malondialdehyde with methanol. Although conceptually straightforward, this method is less common today due to the instability of the malondialdehyde starting material.

Conceptual Experimental Protocol:

Synthesis from Chloroacetaldehyde Dimethyl Acetal and Formaldehyde

This method represents an alternative pathway involving the condensation of chloroacetaldehyde dimethyl acetal with formaldehyde. This route avoids the direct use of the unstable malondialdehyde.

Conceptual Experimental Protocol:

The reaction would likely proceed via a base-catalyzed condensation of chloroacetaldehyde dimethyl acetal with formaldehyde to form a 3-chloro-1,1-dimethoxypropan-2-ol intermediate, which would then undergo further reaction and acetalization to yield the final product. Specific, detailed experimental protocols with reported yields for this particular synthesis are not well-documented in readily accessible scientific literature, suggesting it is a less favored synthetic strategy.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthesis method of 1,1,3,3-tetramethoxypropane. Data for historical methods are not included due to a lack of reliable and recent experimental reports.

| Synthesis Method | Starting Materials | Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Purity (%) | Reference |

| From Trimethyl Orthoformate and Isopropyl Vinyl Ether | Trimethyl Orthoformate, Isopropyl Vinyl Ether | Iron(III) Chloride | -15 | 7 | 7.7 (production rate) | Not specified | [5] |

| From Trimethyl Orthoformate and n-Propyl Vinyl Ether | Trimethyl Orthoformate, n-Propyl Vinyl Ether | Iron(III) Chloride | -5 to 0 | >5 | 66.8 | Not specified | [6] |

| From Trimethyl Orthoformate and n-Butyl Vinyl Ether | Trimethyl Orthoformate, n-Butyl Vinyl Ether | Iron(III) Chloride | -5 to 0 | >5 | 57.1 | Not specified | [6] |

Applications in Synthesis and Research

Synthesis of Pyrazoles

1,1,3,3-Tetramethoxypropane is a key precursor for the synthesis of pyrazoles, a class of heterocyclic compounds with significant pharmacological activities. The synthesis typically proceeds via the Knorr pyrazole synthesis, where the in situ generated malondialdehyde (a 1,3-dicarbonyl compound) reacts with hydrazine or its derivatives.[7][8]

Experimental Protocol for Pyrazole Synthesis:

To a solution of hydrazine hydrate in an acidic aqueous medium, 1,1,3,3-tetramethoxypropane is added. The reaction mixture is stirred, often with gentle heating, to facilitate the hydrolysis of the acetal and the subsequent cyclocondensation reaction. The pH is typically maintained in the acidic range (1-2) during the addition of 1,1,3,3-tetramethoxypropane. After the reaction is complete, the pyrazole product can be isolated by extraction and purified by distillation. A reported yield for this reaction is 85%.[6]

Caption: Knorr Pyrazole Synthesis Pathway.

Synthesis of Pyrimidines

Pyrimidines, another important class of nitrogen-containing heterocycles fundamental to nucleic acids and various pharmaceuticals, can also be synthesized using 1,1,3,3-tetramethoxypropane. The general strategy involves the reaction of the in situ-generated malondialdehyde with a urea or a urea derivative.

Conceptual Experimental Protocol for 2-Aminopyrimidine Synthesis:

Guanidine hydrochloride is dissolved in a suitable solvent, and a base such as sodium hydroxide is added. 1,1,3,3-tetramethoxypropane is then gradually added to the reaction mixture, which is heated to facilitate the reaction. A production rate of 79.4% for 2-aminopyrimidine has been reported using this method.[6]

Caption: General Pathway for Pyrimidine Synthesis.

Thiobarbituric Acid Reactive Substances (TBARS) Assay

1,1,3,3-Tetramethoxypropane is widely used to prepare malondialdehyde standards for the TBARS assay, a common method for measuring lipid peroxidation and oxidative stress in biological samples.

Experimental Workflow for TBARS Assay Standard Preparation:

Caption: TBARS Assay Standard Curve Workflow.

Conclusion

1,1,3,3-Tetramethoxypropane is a versatile and indispensable reagent in both synthetic chemistry and biomedical research. Its role as a stable precursor to malondialdehyde facilitates the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Furthermore, its application in the TBARS assay provides a reliable method for assessing oxidative stress, a critical parameter in drug development and disease research. The synthetic methodologies outlined in this guide, particularly the well-established route from trimethyl orthoformate and vinyl ethers, offer efficient means for its preparation, ensuring its continued availability for scientific advancement.

References

- 1. hayasco-cc-suppliestrading.com [hayasco-cc-suppliestrading.com]

- 2. 1,1,3,3-Tetramethoxypropane | 102-52-3 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 1,1,3,3-Tetramethoxypropane [himedialabs.com]

- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 6. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

Quantifying Oxidative Stress: An In-depth Technical Guide to 1,1,3,3-Tetramethoxypropane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of 1,1,3,3-tetramethoxypropane in the quantification of oxidative stress. It delves into the core principles, experimental protocols, and data interpretation, with a focus on its application as a stable precursor to malondialdehyde (MDA) for the widely used Thiobarbituric Acid Reactive Substances (TBARS) assay.

Introduction to Oxidative Stress and Lipid Peroxidation

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] One of the primary manifestations of oxidative damage is lipid peroxidation, a process where oxidants attack lipids, particularly polyunsaturated fatty acids (PUFAs) in cell membranes.[1][3]

This chain reaction leads to the formation of various secondary products, among which malondialdehyde (MDA) is one of the most well-known and frequently measured biomarkers.[3][4][5] Due to its relative stability, MDA serves as a reliable indicator of the extent of lipid peroxidation in biological samples.[5]

The Role of 1,1,3,3-Tetramethoxypropane as an MDA Standard

Directly using pure MDA as a standard in assays is challenging due to its inherent instability.[6] 1,1,3,3-tetramethoxypropane (TMP) serves as a stable and reliable precursor to MDA.[6][7] Under acidic conditions, TMP undergoes hydrolysis to generate MDA in a stoichiometric manner, providing a consistent and accurate source for creating a standard curve in the TBARS assay.[4][7][8]

The Thiobarbituric Acid Reactive Substances (TBARS) Assay

The TBARS assay is a widely adopted, simple, and cost-effective colorimetric method for quantifying MDA.[4] The principle of the assay is based on the reaction of MDA with two molecules of thiobarbituric acid (TBA) under acidic conditions and at high temperatures (typically 90-100°C).[4][9][10] This reaction forms a pink-colored chromophoric adduct, the MDA-TBA adduct, which exhibits a maximum absorbance at approximately 532 nm.[4][9][11] The intensity of this color is directly proportional to the concentration of MDA in the sample.[9]

Quantitative Parameters

The following table summarizes the key quantitative parameters for the spectrophotometric determination of the MDA-TBA adduct.

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | 532 nm[4][11] |

| Molar Extinction Coefficient (ε) | 1.55 x 10⁵ M⁻¹ cm⁻¹[4] |

| Standard | 1,1,3,3-Tetramethoxypropane (TMP)[4] |

| Typical Standard Concentration Range | 0.1 - 80 µM[4][9] |

| Reaction Temperature | 90 - 100°C[4][12] |

| Reaction Time | 10 - 60 minutes[4][13] |

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents, samples, and the execution of the TBARS assay.

Reagent Preparation

| Reagent | Preparation | Storage |

| MDA Standard Stock Solution (1 mM) | Add 16.4 µL of 1,1,3,3-tetramethoxypropane (TMP) to 100 mL of 0.01 N HCl. Incubate for 10 minutes at room temperature for hydrolysis to MDA.[4] | Prepare fresh. Can be stored at 4°C for a short period.[4] |

| MDA Working Standards | Prepare a series of dilutions from the 1 mM MDA stock solution in distilled water to generate a standard curve (e.g., 0, 5, 10, 20, 40, 80 µM).[9] | Prepare fresh for each assay. |

| Thiobarbituric Acid (TBA) Solution (0.67% w/v) | Dissolve 0.67 g of TBA in 100 mL of deionized water or 50% acetic acid. Gentle heating may be necessary.[9] | Prepare fresh. |

| Trichloroacetic Acid (TCA) Solution (10% w/v) | Dissolve 10 g of TCA in 100 mL of deionized water. | Store at 4°C.[14] |

| Cell Lysis Buffer (e.g., RIPA buffer) | Commercially available or prepared according to standard laboratory protocols. Protease inhibitors should be added immediately before use.[9] | Store at 4°C. |

Sample Preparation

a) Cell Lysates [9]

-

Culture cells to the desired confluency and apply experimental treatments.

-

Harvest cells by trypsinization or scraping and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in a suitable cell lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant for the TBARS assay and protein quantification (e.g., BCA assay).

-

Excise and weigh the tissue sample (approximately 25-50 mg).[10][12]

-

Wash the tissue with ice-cold PBS to remove any blood.[10]

-

Homogenize the tissue in 10 volumes of ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice using a sonicator or Dounce homogenizer.[10][12]

-

Centrifuge the homogenate at 1,600 - 3,000 x g for 10 minutes at 4°C.[10][12]

-

Collect the supernatant for the TBARS assay. If not used immediately, store at -80°C.[12]

TBARS Assay Protocol

-

Pipette 100 µL of the sample (cell lysate or tissue homogenate supernatant) or MDA standard into a microcentrifuge tube.[9]

-

Add 200 µL of 10% TCA to each tube to precipitate proteins.[13]

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]

-

Carefully transfer 200 µL of the supernatant to a new tube.[9]

-

Add 200 µL of the 0.67% TBA reagent to each tube.[9]

-

Vortex and incubate at 95°C for 60 minutes in a water bath or heating block.[9]

-

Cool the tubes on ice for 10 minutes to stop the reaction.[9]

-

Measure the absorbance of the solution at 532 nm using a spectrophotometer or microplate reader.[9][13]

Data Analysis

-

Subtract the absorbance of the blank (0 µM MDA standard) from all readings.[9]

-

Plot the absorbance values of the MDA standards against their concentrations to generate a standard curve.[9]

-

Determine the concentration of MDA in the samples by interpolating their absorbance values from the standard curve.[9]

-

Normalize the MDA concentration to the protein concentration of the sample (e.g., in nmol MDA/mg protein).[9]

Visualizations

Signaling Pathway

Caption: ROS-induced lipid peroxidation pathway leading to MDA formation.

Experimental Workflow

Caption: Experimental workflow for the TBARS assay.

Hydrolysis of 1,1,3,3-Tetramethoxypropane

Caption: Acid-catalyzed hydrolysis of TMP to MDA.

References

- 1. mdpi.com [mdpi.com]

- 2. Roles of lipid peroxidation in modulation of cellular signaling pathways, cell dysfunction, and death in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,1,3,3-Tetramethoxypropane - Wikipedia [en.wikipedia.org]

- 7. 1,1,3,3-Tetramethoxypropane | 102-52-3 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. diacomp.org [diacomp.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Malondialdehyde Bis(dimethyl acetal) for Researchers and Drug Development Professionals

An Introduction to a Key Molecule in Oxidative Stress Research

Malondialdehyde bis(dimethyl acetal), also known as 1,1,3,3-tetramethoxypropane, is a stable precursor to malondialdehyde (MDA), a highly reactive dicarbonyl compound that is a key biomarker for oxidative stress. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications in research and drug development, with a focus on practical experimental protocols and the underlying biological pathways.

Chemical and Physical Properties

Malondialdehyde bis(dimethyl acetal) is a colorless to pale yellow liquid that is soluble in many organic solvents.[1] It is a stable compound under normal storage conditions, making it an ideal and safe source of the highly reactive and unstable malondialdehyde for experimental use.[2] Upon acid hydrolysis, it readily converts to malondialdehyde.[1]

Table 1: Physicochemical Properties of Malondialdehyde Bis(dimethyl acetal)

| Property | Value | Reference(s) |

| Synonyms | 1,1,3,3-Tetramethoxypropane, TMOP, Malonaldehyde tetramethyl acetal | |

| CAS Number | 102-52-3 | |

| Molecular Formula | C₇H₁₆O₄ | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | Clear colorless to yellow-brown liquid | [1] |

| Boiling Point | 183 °C at 760 mmHg | |

| Density | 0.997 g/mL at 25 °C | [1] |

| Flash Point | 57 °C (134.6 °F) | |

| Solubility | Immiscible in water; Soluble in chloroform and ethyl acetate | [1] |

| Storage Temperature | 2-30°C |

Synthesis of Malondialdehyde Bis(dimethyl acetal)

The synthesis of 1,1,3,3-tetramethoxypropane can be achieved through the reaction of trimethyl orthoformate and methyl vinyl ether.[3] While various methods exist, a common laboratory-scale synthesis involves the iron(III) chloride-catalyzed addition of trimethyl orthoformate to a vinyl ether.[4][5]

Experimental Protocol: Synthesis of 1,1,3,3-Tetramethoxypropane

This protocol is based on established chemical synthesis principles.[3][4]

Materials:

-

Trimethyl orthoformate

-

Methyl vinyl ether

-

Anhydrous iron (III) chloride (FeCl₃)

-

Four-necked flask equipped with a stirrer, thermometer, and addition funnel

-

Cooling bath

Procedure:

-

Charge the four-necked flask with trimethyl orthoformate.

-

While stirring, add a catalytic amount of anhydrous iron (III) chloride.

-

Cool the reaction mixture to approximately -15°C using a cooling bath.

-

Slowly add methyl vinyl ether to the reaction mixture over several hours while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for an additional period at the same temperature.

-

The reaction progress can be monitored by techniques such as gas chromatography (GC) to determine the yield of 1,1,3,3-tetramethoxypropane.

-

Upon completion, the product can be purified by distillation.

Generation of Malondialdehyde (MDA) for Experimental Use

Malondialdehyde bis(dimethyl acetal) serves as a stable precursor that can be easily hydrolyzed under acidic conditions to generate MDA in situ for experiments.[2] This is particularly useful for preparing MDA standards for calibration curves in assays measuring lipid peroxidation.

Experimental Protocol: Preparation of an MDA Standard Curve

This protocol is adapted from various sources for the widely used Thiobarbituric Acid Reactive Substances (TBARS) assay.[6][7]

Materials:

-

Malondialdehyde bis(dimethyl acetal)

-

Hydrochloric acid (HCl), 0.1 M

-

Thiobarbituric acid (TBA) solution (e.g., 0.8% w/v in 10% acetic acid)

-

Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

-

Butylated hydroxytoluene (BHT) in ethanol

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of MDA Stock Solution:

-

Accurately weigh a small amount of malondialdehyde bis(dimethyl acetal).

-

Dissolve it in a known volume of 0.1 M HCl to achieve a desired stock concentration (e.g., 10 mM).

-

Incubate the solution at a controlled temperature (e.g., 50°C) for a defined period (e.g., 1 hour) to ensure complete hydrolysis to MDA.

-

-

Preparation of MDA Standards:

-

Perform serial dilutions of the MDA stock solution with 0.1 M HCl to obtain a range of standard concentrations (e.g., 0, 5, 10, 20, 50, 100 µM).

-

-

TBARS Reaction:

-

To a set of microcentrifuge tubes, add a defined volume of each MDA standard.

-

Add the TBA reagent and TCA solution to each tube. A small amount of BHT solution can be added to prevent further lipid peroxidation during the assay.

-

Vortex the tubes and incubate them in a water bath at 95°C for 60 minutes.

-

Cool the tubes on ice to stop the reaction.

-

-

Measurement:

-

Centrifuge the tubes to pellet any precipitate.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

Measure the absorbance of the pink-colored MDA-TBA adduct at 532 nm.

-

-

Standard Curve Generation:

-

Plot the absorbance values against the corresponding MDA concentrations.

-

Perform a linear regression analysis to obtain the equation of the line, which can then be used to determine the MDA concentration in unknown samples.

-

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. Malonaldehyde | OCHCH2CHO | CID 10964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. KEGG PATHWAY: hsa04622 [kegg.jp]

- 4. KEGG_MEDICUS_REFERENCE_MDA5_IRF7_3_SIGNALING_PATHWAY [gsea-msigdb.org]

- 5. sketchviz.com [sketchviz.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

protocol for preparing malondialdehyde standards from 1,1,3,3-tetramethoxypropane

An essential procedure in biomedical research, particularly in studies related to oxidative stress, is the accurate quantification of malondialdehyde (MDA). MDA is a key biomarker for lipid peroxidation, the process by which oxidative stress damages lipids in cell membranes.[1] The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely adopted method for measuring MDA levels due to its simplicity and cost-effectiveness.[1][2]

However, pure MDA is inherently unstable, making it unsuitable for direct use as a standard. To overcome this, a stable precursor, 1,1,3,3-tetramethoxypropane (TMP), is commonly used.[1][3] In the presence of an acid catalyst, TMP undergoes quantitative hydrolysis to generate MDA in situ.[3][4] This application note provides a detailed, step-by-step protocol for the preparation of MDA standards from TMP for use in TBARS and other assays designed to measure lipid peroxidation.

Principle of the Method

The preparation of malondialdehyde standards from 1,1,3,3-tetramethoxypropane is based on a straightforward acid-catalyzed hydrolysis reaction. TMP, a stable acetal, quantitatively decomposes in an acidic aqueous solution.[4] The four methoxy groups are replaced by hydroxyl groups, leading to an unstable intermediate that rapidly rearranges to form the three-carbon dialdehyde, MDA, and four molecules of methanol. This reaction allows for the fresh and precise generation of MDA for creating a reliable standard curve.

Materials and Reagents

-

1,1,3,3-Tetramethoxypropane (TMP), ACS reagent grade or higher (CAS 102-52-3)

-

Hydrochloric Acid (HCl), concentrated

-

Deionized or distilled water (ddH₂O)

-

Calibrated micropipettes and sterile tips

-

100 mL volumetric flask

-

Microcentrifuge tubes or test tubes for dilutions

-

Vortex mixer

Experimental Protocol

This protocol describes the preparation of a 1 mM MDA stock solution, which is then used to prepare a series of working standards for generating a calibration curve.

Part 1: Preparation of 1 mM Malondialdehyde (MDA) Standard Stock Solution

-

Prepare 100 mL of 0.01 N HCl:

-

Prepare a 1 N stock solution of HCl by diluting concentrated HCl (typically ~12.1 N) in deionized water.

-

Add 1 mL of the 1 N HCl stock solution to a 100 mL volumetric flask.

-

Bring the final volume to 100 mL with deionized water and mix thoroughly.

-

-

Hydrolyze TMP to create 1 mM MDA Stock Solution:

-

Carefully pipette 16.4 µL of 1,1,3,3-tetramethoxypropane (TMP) into the 100 mL volumetric flask containing the 0.01 N HCl.[1]

-

Stopper the flask and mix the solution thoroughly by inversion.

-

Incubate the solution for a minimum of 10 minutes at room temperature to ensure complete hydrolysis of TMP to MDA.[1]

-

This resulting solution is your 1 mM MDA Standard Stock Solution. It should be stored at 4°C for short-term use.[1] For longer-term storage, aliquoting and freezing at ≤ -20°C is recommended.

-

Part 2: Preparation of MDA Working Standards

Prepare a series of dilutions from the 1 mM MDA Standard Stock Solution to generate a standard curve. The concentration range should be appropriate for the expected MDA levels in your samples and the sensitivity of your assay (a typical range is 0-20 µM).[1]

-

Label a set of microcentrifuge tubes (or other suitable tubes) for each standard concentration (e.g., 20 µM, 15 µM, 10 µM, 5 µM, 2.5 µM, 1 µM, and 0 µM for the blank).

-

Add the appropriate volumes of the 1 mM MDA Stock Solution and 0.01 N HCl (as the diluent) to each tube according to the table below.

-

Vortex each tube thoroughly after adding the components.

Data Presentation

The following table summarizes the preparation of a typical set of MDA working standards from the 1 mM stock solution.

| Standard Concentration (µM) | Volume of 1 mM MDA Stock (µL) | Volume of 0.01 N HCl (µL) | Total Volume (µL) |

| 20 | 20 | 980 | 1000 |

| 15 | 15 | 985 | 1000 |

| 10 | 10 | 990 | 1000 |

| 5 | 5 | 995 | 1000 |

| 2.5 | 2.5 | 997.5 | 1000 |

| 1 | 1 | 999 | 1000 |

| 0 (Blank) | 0 | 1000 | 1000 |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of MDA standards from the TMP precursor.

Caption: Workflow for preparing MDA standards via acid hydrolysis of TMP.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 1,1,3,3-Tetramethoxypropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,1,3,3-tetramethoxypropane as a versatile C3 synthon in the synthesis of various heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug development. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate the practical application of this reagent in a laboratory setting.

Introduction

1,1,3,3-Tetramethoxypropane, also known as malonaldehyde bis(dimethyl acetal), is a stable and convenient precursor to the highly reactive malondialdehyde. In acidic conditions, it readily hydrolyzes to provide a 1,3-dicarbonyl equivalent, which can participate in a variety of cyclocondensation reactions to form a diverse range of heterocyclic systems. Its primary applications lie in the synthesis of pyrazoles, pyrimidines, and pyridines, which are core structures in many pharmaceutical agents.[1]

Synthesis of Pyrazoles via the Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classical and widely used method for the preparation of pyrazoles.[2][3] The reaction involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as 1,1,3,3-tetramethoxypropane.[4][5] This method is highly efficient for producing substituted pyrazoles, which are prevalent in numerous therapeutic agents, including anti-inflammatory drugs like celecoxib and analgesics.[6]

Reaction Mechanism

The reaction proceeds through an initial acid-catalyzed formation of a hydrazone intermediate from the reaction of the hydrazine with one of the in situ generated aldehyde groups of malondialdehyde. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[4]

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental Protocol: Synthesis of Pyrazole

This protocol describes a general procedure for the synthesis of unsubstituted pyrazole.

Materials:

-

1,1,3,3-Tetramethoxypropane

-

Hydrazine hydrate

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of hydrazine hydrate in water.

-

Carefully add concentrated hydrochloric acid to the hydrazine solution to form hydrazine hydrochloride. The reaction is exothermic and should be cooled in an ice bath.

-

Simultaneously, add 1,1,3,3-tetramethoxypropane and an additional amount of hydrazine hydrate to the reaction mixture at a controlled rate, maintaining the temperature between 45-50°C and the pH between 1 and 2.[4]

-

After the addition is complete, continue stirring the mixture at room temperature for 2 hours.[4]

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the aqueous layer with a suitable organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazole.

-

Purify the crude product by distillation or recrystallization.

Quantitative Data for Pyrazole Synthesis

| Entry | Hydrazine Derivative | 1,3-Dicarbonyl Source | Reaction Conditions | Yield (%) | Reference |

| 1 | Hydrazine hydrate | 1,1,3,3-Tetramethoxypropane | 45-50°C, pH 1-2, 2h | 85 | [4] |

| 2 | Hydrazine hydrate | 1,1,3,3-Tetramethoxypropane | pH 6.9-7.2, then pH 1-2, 2h | 84 | [5] |

Synthesis of Pyrimidines

1,1,3,3-Tetramethoxypropane is a key building block for the synthesis of the pyrimidine ring, a fundamental component of nucleic acids and numerous pharmaceuticals.[7][8] The reaction typically involves the condensation of the in situ generated malondialdehyde with an amidine-containing compound, such as guanidine or urea.

Experimental Workflow: Pyrimidine Synthesis

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Aminopyrimidine

This protocol details the synthesis of 2-aminopyrimidine from 1,1,3,3-tetramethoxypropane and guanidine.[9]

Materials:

-

1,1,3,3-Tetramethoxypropane (98% purity)

-

Guanidine derivative (e.g., aminoguanidine bicarbonate and concentrated hydrochloric acid to form the guanidine salt in situ)

-

Aqueous sodium hydroxide solution (32%)

-

Water

Procedure:

-

In a suitable reaction vessel, prepare a solution of the guanidine salt in water.

-

Gradually add 1,1,3,3-tetramethoxypropane to the guanidine solution.

-

Heat the reaction mixture to 65°C and maintain stirring for 3 hours.[9]

-

Cool the solution to 15°C.

-

Carefully add a 32% aqueous sodium hydroxide solution to the reaction mixture.

-

The product, 2-aminopyrimidine, can be isolated from the reaction mixture. The yield can be determined by HPLC analysis.

Quantitative Data for 2-Aminopyrimidine Synthesis

| Entry | Reactants | Reaction Conditions | Yield (%) | Reference |

| 1 | 1,1,3,3-Tetramethoxypropane (0.20 mol), Guanidine salt | 65°C, 3h | 79.4 | [9] |

Synthesis of Pyridines

The construction of the pyridine ring can also be achieved using 1,1,3,3-tetramethoxypropane as a three-carbon fragment.[10] This typically involves a multi-component reaction with a ketone (or other active methylene compound) and an ammonia source, such as ammonium acetate.

Experimental Workflow: Pyridine Synthesis

Caption: General workflow for pyridine synthesis.

Experimental Protocol: General Procedure for Pyridine Synthesis

This protocol provides a general guideline for the synthesis of substituted pyridines.

Materials:

-

1,1,3,3-Tetramethoxypropane

-

An acetyl compound (e.g., 4-acetylpyridine)

-

Ammonium acetate

-

Acetic acid

-

A suitable solvent (e.g., 2-propanol)

-

Sodium hydroxide solution for neutralization

Procedure:

-

Dissolve 1,1,3,3-tetramethoxypropane, the acetyl compound, and ammonium acetate in the chosen solvent.

-

Add acetic acid to the mixture.

-

Heat the reaction solution at an elevated temperature (e.g., 80°C) for several hours (e.g., 9 hours).[10]

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Neutralize the mixture with a base, such as a sodium hydroxide solution.

-

Perform an aqueous work-up and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

Quantitative Data for Pyridine Synthesis

| Entry | Key Reactants | Reaction Conditions | Product | Yield (%) | Reference |

| 1 | 1,1,3,3-Tetramethoxypropane, 4-acetylpyridine, ammonium acetate | 80°C, 9h, 2-propanol | 2,4'-bipyridine derivative | Not explicitly stated | [10] |

Conclusion

1,1,3,3-Tetramethoxypropane is a highly valuable and versatile reagent for the synthesis of a wide array of medicinally relevant heterocyclic compounds. Its stability, ease of handling, and efficient conversion to a reactive 1,3-dicarbonyl species make it a superior choice over malondialdehyde itself. The protocols and data provided herein serve as a practical guide for researchers in the fields of organic synthesis and drug discovery to effectively utilize this important building block.

References

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. heteroletters.org [heteroletters.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. bu.edu.eg [bu.edu.eg]

- 9. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

Application Notes: 1,1,3,3-Tetramethoxypropane in Synthetic Chemistry

Introduction

1,1,3,3-Tetramethoxypropane (TMP) is a versatile and stable chemical reagent widely used in organic synthesis as a synthetic equivalent of malondialdehyde (MDA).[1][2][3] Under acidic conditions, TMP undergoes hydrolysis to generate the highly reactive MDA in situ.[1][2][4] This method avoids the challenges associated with handling free MDA, which is unstable.[3] The electrophilic nature of the resulting intermediate allows for reactions with a wide range of nucleophiles, making TMP a crucial building block for the synthesis of diverse molecules, particularly heterocyclic compounds and polymethine dyes.[5][6][7]

Core Application 1: Synthesis of Pyrimidine Derivatives

The reaction of 1,1,3,3-tetramethoxypropane with N-C-N nucleophiles like ureas, thioureas, and guanidines is a fundamental method for constructing the pyrimidine ring, a core structure in many biologically active compounds and pharmaceuticals. The process involves an acid-catalyzed cyclocondensation reaction.

General Reaction Mechanism

The synthesis begins with the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane to form the reactive malondialdehyde intermediate. This intermediate then undergoes a condensation reaction with a dinucleophilic nitrogen-containing compound to form the pyrimidine ring.

References

- 1. 1,1,3,3-Tetramethoxypropane [himedialabs.com]

- 2. 1,1,3,3-Tetramethoxypropane | 102-52-3 [chemicalbook.com]

- 3. Malondialdehyde - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.blucher.com.br [pdf.blucher.com.br]

- 6. US20060183948A1 - Process for producing tetraalkoxypropane and derivative thereof - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: Preparation of Malondialdehyde Standards via Acid-Catalyzed Hydrolysis of 1,1,3,3-Tetramethoxypropane

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane to generate malondialdehyde (MDA). This procedure is primarily used to create a reliable standard curve for quantifying lipid peroxidation in biological samples through assays like the Thiobarbituric Acid Reactive Substances (TBARS) test.

Introduction

Malondialdehyde (MDA) is a naturally occurring product of lipid peroxidation, making it a critical biomarker for oxidative stress.[1][2] However, pure MDA is unstable. Therefore, its acetal precursor, 1,1,3,3-tetramethoxypropane, is commonly used as a stable and reliable source for generating MDA standards in a laboratory setting.[3][4][5] Through acid-catalyzed hydrolysis, 1,1,3,3-tetramethoxypropane is converted to MDA on a 1:1 molar basis. This application note details the underlying mechanism and provides a comprehensive protocol for this conversion, which is essential for the accurate calibration of MDA assays.

Reaction Mechanism

The acid-catalyzed hydrolysis of 1,1,3,3-tetramethoxypropane is a multi-step process characteristic of acetal hydrolysis.[6][7] The reaction proceeds through the following key stages:

-

Protonation: An acid catalyst (H⁺) protonates one of the methoxy group's oxygen atoms, converting it into a good leaving group (methanol).[8]

-

Leaving Group Departure: The protonated methoxy group departs as methanol, forming a resonance-stabilized oxonium ion.[8]

-